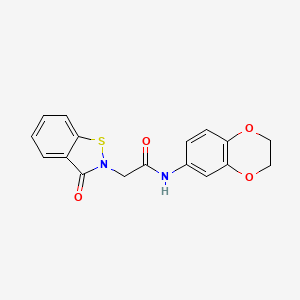![molecular formula C20H25N5O2 B4508191 4-[4-(phenoxyacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4508191.png)
4-[4-(phenoxyacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
Descripción general
Descripción
4-[4-(phenoxyacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Research on similar pyrimidine derivatives has demonstrated a range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For example, the synthesis of 4-piperazino-5-methylthiopyrimidines led to the selection of new compounds for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Antimicrobial and Anti-Inflammatory Applications
Novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine derivatives, have been synthesized and shown to possess significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The condensation of 2-aminofluorene with α, ω-dibromoalkanes, including piperazine derivatives, has led to the formation of heterocyclic compounds, showcasing the versatility of such reactions in synthesizing novel molecules (Barak, 1968).
Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists
Research into piperazinyl-glutamate-pyrimidines has led to the development of potent P2Y12 antagonists, which are crucial for the inhibition of platelet aggregation, demonstrating the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Parlow et al., 2009).
Herbicidal Activity of Pyrimidine Derivatives
The synthesis of dimethoxypyrimidines and their evaluation as novel herbicides highlight the application of pyrimidine derivatives in agricultural sciences. These compounds have shown strong inhibition of the Hill reaction, indicating their potential as herbicidal agents (Nezu et al., 1996).
Propiedades
IUPAC Name |
2-phenoxy-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(15-27-17-6-2-1-3-7-17)25-12-10-24(11-13-25)19-14-18(21-16-22-19)23-8-4-5-9-23/h1-3,6-7,14,16H,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNRJOPNSOCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxo-N-3-pyridinylpentanamide](/img/structure/B4508115.png)

![1-[(dimethylamino)sulfonyl]-N-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4508135.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4508138.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B4508145.png)
![2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4508153.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4508183.png)

![N-1,3-benzothiazol-2-yl-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4508204.png)

![N-(4-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508212.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4508216.png)

